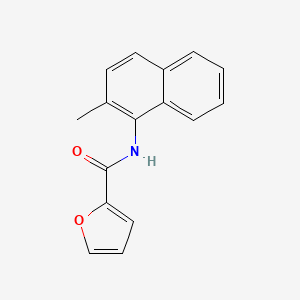

N-(2-methyl-1-naphthyl)-2-furamide

Description

Historical Context and Evolution of Furamide Derivatives in Chemical Biology

The history of furan-containing compounds dates back to 1780 with the discovery of 2-furoic acid. wikipedia.orgutripoli.edu.ly Over the centuries, the furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, has been recognized as a "privileged" scaffold in medicinal chemistry. utripoli.edu.lyresearchgate.netijabbr.com This is due to its presence in numerous natural products and its ability to serve as a versatile building block in the synthesis of a wide array of bioactive molecules. researchgate.netnih.gov

The incorporation of an amide linkage to the furan ring, forming the furamide scaffold, has been a significant strategy in the development of new chemical entities. Furamide derivatives have been investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lynih.govmdpi.com The evolution of research in this area has seen the strategic combination of the furamide core with various other chemical moieties to explore and optimize biological effects. This has led to the synthesis of extensive libraries of furamide-based compounds for screening in drug discovery and agrochemical research programs. nih.govbenthamdirect.com

Significance of the Furamide Scaffold in Medicinal Chemistry and Compound Discovery

The furamide scaffold is of considerable interest in medicinal chemistry for several key reasons. The amide bond is a fundamental linkage in biological systems, and its incorporation into small molecules can facilitate interactions with biological targets such as enzymes and receptors. nih.gov The furan ring itself is a bioisostere for other aromatic systems, like thiophene (B33073) and even a phenyl ring in some contexts, allowing chemists to modulate a compound's physicochemical properties, such as solubility and metabolic stability, while potentially retaining or enhancing biological activity. nih.govresearchgate.net

The versatility of the furamide scaffold allows for the creation of large, diverse libraries of compounds through combinatorial chemistry approaches. nih.gov By systematically altering the substituents on both the furan and the N-aryl portions of the molecule, researchers can conduct detailed structure-activity relationship (SAR) studies. nih.gov These studies are crucial for identifying the key chemical features responsible for a compound's biological effects and for guiding the design of more potent and selective agents. tandfonline.com The furamide core, therefore, serves as a valuable platform for the discovery of new lead compounds in various therapeutic and industrial areas. ijabbr.com

Scope and Objectives of Current Academic Research on N-(2-methyl-1-naphthyl)-2-furamide

While extensive research exists for the broader classes of furamide and naphthyl derivatives, the specific academic focus on this compound is more niche. Based on the known biological activities of related compounds, current research objectives for this molecule are hypothesized to center on its potential as an agricultural fungicide. The rationale for this direction stems from the established antifungal properties of both furan and naphthalene-containing compounds. nih.govnih.gov

The primary objectives of such research would include:

Synthesis and Characterization: To develop an efficient and scalable synthetic route to this compound and to thoroughly characterize its chemical structure and purity using modern analytical techniques.

Biological Screening: To evaluate the in vitro fungicidal activity of the compound against a panel of economically important plant pathogenic fungi.

Structure-Activity Relationship (SAR) Studies: To synthesize and test a series of analogues to understand the contribution of the 2-methyl-1-naphthyl and furan moieties to the observed biological activity.

Mechanism of Action Studies: To investigate the potential biochemical target and mode of action through which this compound exerts its fungicidal effects.

Overview of Research Methodologies and Theoretical Frameworks Applied to the Compound

The investigation of this compound employs a multidisciplinary approach, integrating synthetic chemistry, biological assays, and computational modeling.

Synthetic Chemistry: The synthesis of this compound is typically achieved through the coupling of 2-furoyl chloride with 2-methyl-1-naphthylamine. The reaction progress and product purity are monitored using techniques such as Thin Layer Chromatography (TLC), and the final product is purified by column chromatography or recrystallization. Structural confirmation is obtained through spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Evaluation: The primary biological evaluation involves in vitro antifungal assays. The minimum inhibitory concentration (MIC) of the compound against various fungal species is determined using broth or agar (B569324) dilution methods. These assays provide quantitative data on the compound's potency.

Theoretical and Computational Frameworks: To gain insights into the potential mechanism of action and to guide further derivatization, computational studies are often employed. nih.gov

Molecular Docking: This technique is used to predict the binding orientation of this compound within the active site of a known or homologous fungal protein target. acs.org This can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that may be responsible for its activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the physicochemical properties of a series of related furamide derivatives with their observed biological activity. rsc.orgnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The following data tables present hypothetical research findings from the investigation of this compound and its analogues as potential agricultural fungicides.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 86314-92-3 |

| Molecular Formula | C16H13NO2 |

| Molecular Weight | 251.28 g/mol |

| Appearance | Off-white to light brown crystalline solid |

| Melting Point | 145-148 °C |

| Solubility | Soluble in DMSO, acetone; sparingly soluble in methanol (B129727); insoluble in water |

Table 2: In Vitro Fungicidal Activity of this compound and Analogues

| Compound | R1 | R2 | MIC (µg/mL) vs. Botrytis cinerea | MIC (µg/mL) vs. Fusarium oxysporum |

| 1 | 2-methyl | H | 16 | 32 |

| 2 | H | H | 64 | >128 |

| 3 | 4-methoxy | H | 32 | 64 |

| 4 | 4-chloro | H | 8 | 16 |

| 5 | 2-methyl | 5-bromo | 4 | 8 |

Compound 1 represents this compound.

Table 3: Molecular Docking Results of this compound with a Fungal Target Protein

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | Succinate Dehydrogenase (SDH) | -8.2 | TRP-173, HIS-242, TYR-58 |

| Carbendazim (standard) | Beta-tubulin | -7.5 | PHE-200, TYR-50 |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylnaphthalen-1-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-8-9-12-5-2-3-6-13(12)15(11)17-16(18)14-7-4-10-19-14/h2-10H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXMXURGKISKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666172 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Strategies and Derivatization Approaches for N 2 Methyl 1 Naphthyl 2 Furamide

Established Synthetic Pathways for the Core N-(2-methyl-1-naphthyl)-2-furamide Structure

The fundamental and most common method for synthesizing this compound involves the acylation of 2-methyl-1-naphthalenamine with an activated derivative of 2-furoic acid. This standard amide bond formation is a cornerstone of organic synthesis.

A typical and well-established route proceeds via the reaction of 2-methyl-1-naphthalenamine with 2-furoyl chloride. The acid chloride, being highly reactive, readily undergoes nucleophilic attack by the primary amine on the naphthyl ring. This reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Alternatively, various coupling reagents can be employed to facilitate the amide bond formation directly from 2-furoic acid and 2-methyl-1-naphthalenamine, avoiding the need to prepare the acyl chloride. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to suppress side reactions and minimize racemization if chiral centers are present. mdpi.com

Novel Methodologies in Furamide Synthesis and Functionalization

Recent advancements in synthetic chemistry offer innovative approaches to furamide synthesis that could be applied to this compound. One such method is the Umpolung Amide Synthesis (UmAS), which has been developed for the synthesis of N-aryl amides. nih.govnih.govacs.orgresearchgate.net This strategy reverses the traditional polarity of the reactants, where an electrophilic acyl donor reacts with a nucleophilic amine. nih.govacs.orgresearchgate.net For instance, the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines can directly yield N-aryl amides. nih.govnih.govacs.org While not yet specifically reported for this compound, this methodology presents a potential alternative pathway.

Furthermore, light-mediated dearomatization strategies are emerging for the functionalization of furan (B31954) rings. acs.orgacs.org A binaphthyl cocatalyst combined with an iridium photocatalyst has been shown to enable [2+2] cycloadditions on furans, offering a way to introduce complex three-dimensional frameworks. acs.orgacs.org This could be a powerful tool for creating novel analogs of this compound with unique stereochemistry.

Strategies for Structural Modification and Analog Generation

The modular nature of this compound allows for extensive structural modifications to fine-tune its properties. These modifications can be targeted at the naphthyl moiety, the furan ring, or the amide linker.

Naphthyl Moiety Modifications and Substituent Effects

The naphthyl group offers multiple positions for substitution, allowing for the introduction of various functional groups that can influence the molecule's electronic properties, lipophilicity, and steric profile. For example, introducing electron-donating or electron-withdrawing groups onto the naphthalene (B1677914) ring can alter the electron density of the amide nitrogen and potentially impact biological activity.

| Modification Strategy | Reagents and Conditions | Potential Outcome |

| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | Introduction of halogen atoms for further cross-coupling reactions or to modulate lipophilicity. |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group, which can be reduced to an amine for further derivatization. |

| Friedel-Crafts Acylation/Alkylation | Acyl/Alkyl halide, Lewis acid (e.g., AlCl₃) | Introduction of alkyl or acyl groups to modify steric bulk and lipophilicity. |

| Suzuki Cross-Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | Formation of C-C bonds to introduce new aryl or heteroaryl substituents. |

Furan Ring Modifications and Bioisosteric Replacements

The furan ring is another key site for modification. Bioisosteric replacement, where the furan ring is substituted with another isosteric group, is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. researchgate.netinformahealthcare.com

Common bioisosteres for the furan ring include:

Thiophene (B33073): Often considered a close bioisostere of furan, it can alter electronic properties and metabolic stability. researchgate.net

Pyridine: Introduces a basic nitrogen atom, which can form salt bridges and alter solubility. researchgate.net

Benzene: Can provide a different hydrophobic interaction profile. researchgate.net

1,2,5-Oxadiazole (Furazan): This ring system has been explored in the synthesis of diamide (B1670390) analogs with potent anti-cancer activity. nih.gov

In a study on 5-arylfuran-2-carboxamide derivatives, the furan ring served as a scaffold for attaching various aryl groups, demonstrating its utility as a modifiable core. mdpi.com

Amide Linker Region Derivatization

The amide linker itself can be a target for derivatization, although this is generally more challenging than modifying the aromatic rings. Strategies can include N-alkylation or the introduction of different functional groups on the nitrogen atom. sigmaaldrich.com For example, N-monofluoromethyl (N-CH₂F) amides have been reported as mimics of N-CH₃ amides, which could be a subtle yet impactful modification. nih.gov The amide group can also act as a chelating group in the presence of metal ions, a property that could be exploited in the design of sensors or metal-binding compounds. rsc.org

Stereochemical Considerations and Enantioselective Synthesis

While this compound itself is achiral, the introduction of substituents on either the naphthyl or furan rings, or on a modified amide linker, can create chiral centers. In such cases, enantioselective synthesis becomes crucial to isolate and evaluate the individual enantiomers, as they often exhibit different biological activities.

Several strategies for the enantioselective synthesis of chiral amides have been developed. These include:

Carbene insertion into the amide N-H bond: Co-catalysis with an achiral rhodium complex and a chiral squaramide has been shown to be effective for the N-alkylation of primary amides with high enantioselectivity. researchgate.net

Umpolung Amide Synthesis (UmAS): This method has been successfully applied to the synthesis of enantiopure amides, including N-aryl amides, with complete conservation of enantioenrichment. nih.govnih.govacs.orgresearchgate.net

Should derivatization of this compound lead to a chiral product, these enantioselective methods could be adapted to control the stereochemical outcome.

Preclinical Pharmacological and Biological Activity Profiling of N 2 Methyl 1 Naphthyl 2 Furamide

Investigation of Receptor Binding and Ligand-Target Interactions (in vitro/ex vivo models)

There is currently no publicly available research detailing the investigation of N-(2-methyl-1-naphthyl)-2-furamide's binding affinity for specific receptors or its ligand-target interactions within in vitro or ex vivo models.

Enzymatic Modulation and Inhibition Kinetics Studies (in vitro)

Specific studies on the enzymatic modulation and inhibition kinetics of this compound are not readily found in the current body of scientific literature. However, related research on other naphthalimide and amide-containing compounds has shown potential for enzyme inhibition. For instance, certain N-nitrosamide derivatives have been shown to act as irreversible inhibitors of enzymes like α-chymotrypsin through active-site alkylation. nih.gov Additionally, nicotinamide (B372718) N-methyl transferase (NNMT) has been identified as a target for inhibition by nicotinamide (NAM) analogs, which can lead to reductions in 1-methylnicotinamide (B1211872) (1-MNA) levels and influence metabolic pathways. nih.gov The hydrolysis of substrates such as 2-naphthyl acetate (B1210297) by enzymes like α-chymotrypsin has also been a subject of kinetic studies, demonstrating how environmental factors can influence enzyme activity. researchgate.net

Cellular Pathway Perturbations and Signaling Cascade Analysis (cell-based models)

Direct evidence of how this compound perturbs cellular pathways and signaling cascades is not available. Research on analogous structures provides some insights into potential activities.

Apoptosis and Cell Cycle Regulation Mechanisms

While there is no specific data on this compound's role in apoptosis and cell cycle regulation, studies on other naphthalene (B1677914) derivatives, such as 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ), have demonstrated the induction of apoptosis in cancer cells. nih.gov This process was shown to be mediated through the generation of reactive oxygen species (ROS) and the subsequent regulation of signaling pathways including MAPKs, Akt, and STAT3. nih.gov

Inflammatory Response Modulation at the Cellular Level

Information regarding the modulation of inflammatory responses at the cellular level by this compound is not currently available.

Oxidative Stress and Antioxidant Activity Mechanisms

There are no direct studies measuring the antioxidant activity or the effect of this compound on oxidative stress. However, the broader class of amide derivatives is recognized for its potential antioxidant properties. dergipark.org.tr Oxidative stress is a known factor in the development of various diseases, as it can lead to cellular damage through the production of reactive oxygen species (ROS). mdpi.com The body's natural defense includes antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.com Synthetic compounds with antioxidant capabilities are of significant interest for their potential to mitigate oxidative damage. dergipark.org.tr

Antimicrobial Activity Studies (in vitro/preclinical animal models)

Specific in vitro or preclinical animal studies on the antimicrobial activity of this compound have not been identified in the available literature. However, related chemical classes have been investigated for such properties. For example, hydroxypyridinone-based dendrimeric chelators have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov

Antibacterial Spectrum and Mechanism of Action

A comprehensive search of scientific databases and literature reveals no specific studies detailing the antibacterial spectrum or the mechanism of action of this compound. While related compounds containing naphthalene or furan (B31954) moieties have been investigated for antibacterial properties, no data is currently available for this specific chemical entity. nih.govnih.gov Therefore, its efficacy against various bacterial strains and the means by which it might inhibit bacterial growth, such as through enzyme inhibition or membrane disruption, remain uncharacterized.

Antifungal Spectrum and Mechanism of Action

There are no published reports on the antifungal activity of this compound. Consequently, its spectrum of activity against different fungal species and its potential mechanisms of action, which could involve inhibition of fungal enzymes or disruption of the cell membrane, have not been determined. nih.govnih.govscielo.br

Anti-cancer/Anti-proliferative Activity in Cell Lines and Preclinical Models

No specific studies on the anti-cancer or anti-proliferative activity of this compound in cell lines or preclinical models have been found in the reviewed scientific literature. Research on structurally related compounds, such as certain naphthalimide derivatives, has shown anti-tumor properties; however, these findings cannot be directly extrapolated to this compound. nih.govnih.govelsevierpure.com

Mechanisms of Cancer Cell Growth Inhibition

Due to the absence of studies on the anti-cancer effects of this compound, there is no information regarding its potential mechanisms of cancer cell growth inhibition. Investigations into related compounds have explored mechanisms like the induction of apoptosis and cell cycle arrest, but these have not been studied for the specific compound . researchgate.net

Selectivity Against Cancer Cells Versus Normal Cells

There is no available data on the selectivity of this compound against cancer cells versus normal cells. Studies on other novel compounds have highlighted the importance of such selectivity for potential therapeutic development, but this has not been assessed for this compound. nih.govnih.gov

Structure Activity Relationship Sar Studies and Rational Design for N 2 Methyl 1 Naphthyl 2 Furamide Derivatives

Identification of Key Pharmacophoric Features and Critical Moieties

The biological activity of N-(2-methyl-1-naphthyl)-2-furamide and its derivatives is intrinsically linked to the specific arrangement of its constituent parts: the 2-methyl-1-naphthyl group, the furan (B31954) ring, and the central amide linkage. SAR studies on analogous compounds have begun to shed light on the critical role each of these moieties plays in molecular recognition and biological effect.

The furan ring , an aromatic heterocycle, can participate in various interactions, including hydrogen bonding (via the oxygen atom) and π-π stacking. The furan-2-carboxamide moiety itself is a known bioisostere for other chemical groups and its presence can influence the compound's pharmacokinetic properties. nih.gov Research on furan-2-carboxamide derivatives has demonstrated their potential as antibiofilm agents, with the furan oxygen and amide group being key interaction points. nih.gov

The central amide linkage is a critical structural element, providing rigidity to the molecule and acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The planarity of the amide bond influences the relative orientation of the naphthyl and furan rings. Modifications to this linker, such as altering its length or flexibility, can have a profound impact on biological activity. For example, in the design of naphthalene-based inhibitors for SARS-CoV-2 papain-like protease, the -NHCO- linker was a key component connecting the naphthalene (B1677914) scaffold to other moieties. nih.gov

A hypothetical pharmacophore model for this compound derivatives, based on the analysis of related structures, might include:

A hydrophobic region corresponding to the naphthyl ring.

A hydrogen bond acceptor feature from the furan oxygen.

A hydrogen bond donor and acceptor from the amide linkage.

An additional hydrophobic or sterically defined pocket to accommodate the methyl group.

| Moiety | Potential Role in Biological Activity | References |

| 2-Methyl-1-naphthyl Group | Hydrophobic interactions, van der Waals forces, steric influence on conformation. | nih.gov |

| Furan Ring | Hydrogen bonding (oxygen atom), π-π stacking interactions, bioisosteric replacement. | nih.gov |

| Amide Linkage | Hydrogen bond donor and acceptor, maintains relative orientation of aromatic rings. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR represents a powerful computational tool in drug discovery, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While specific QSAR studies on this compound are not yet prevalent in the literature, the principles can be readily applied to this class of compounds based on research on other amide derivatives.

A typical QSAR study on this compound derivatives would involve the following steps:

Data Set Preparation: A series of analogues would be synthesized with systematic variations in substituents on the naphthyl and/or furan rings. Their biological activity (e.g., IC50 values against a specific enzyme or receptor) would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) would be used to build a model that correlates the descriptors with the observed biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For instance, a QSAR study on aryl carboxylic acid amide derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase highlighted the importance of topological, estate number, and hydrophobic descriptors for predicting activity. nih.gov Similarly, a study on amide derivatives as xanthine (B1682287) oxidase inhibitors successfully used a combination of linear and non-linear QSAR models to predict inhibitory effects. nih.gov These studies provide a roadmap for how QSAR could be employed to guide the synthesis of more potent this compound derivatives. The resulting models could predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates and thereby accelerating the drug discovery process.

| QSAR Step | Description | Example from Related Studies |

| Data Set | A collection of structurally related compounds with measured biological activity. | A series of aryl carboxylic acid amide derivatives with hDHODH inhibitory activity. nih.gov |

| Descriptors | Numerical representations of molecular properties. | Topological, electronic, hydrophobic, and steric descriptors. nih.gov |

| Modeling | Statistical methods to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Regression (SVR). nih.govnih.gov |

| Validation | Assessing the predictive accuracy of the model. | Leave-one-out cross-validation, external test sets. nih.gov |

Conformational Analysis and Bioactive Conformation Elucidation

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. Conformational analysis aims to identify the preferred spatial arrangement of atoms in a molecule, which in turn dictates how it can interact with its biological target. For this compound, the torsional angles around the amide bond and the bonds connecting the amide to the aromatic rings are of particular interest.

The planarity of the amide bond generally restricts rotation, leading to the existence of cis and trans isomers. For most N-aryl amides, the trans conformation is energetically favored. The relative orientation of the naphthyl and furan rings will be governed by the interplay of steric hindrance (particularly from the 2-methyl group on the naphthalene) and electronic effects.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are invaluable tools for exploring the conformational landscape of molecules like this compound. These methods can predict the relative energies of different conformers and identify the most stable, low-energy structures. Experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive information about the solid-state and solution-phase conformations, respectively. A study on N-substituted 1,3-oxazines demonstrated how computational and experimental NMR data can be combined to understand conformational preferences. researchgate.net

Elucidating the bioactive conformation—the specific 3D shape the molecule adopts when it binds to its target—is a key goal. This may not necessarily be the lowest energy conformation in solution. Understanding the bioactive conformation is essential for structure-based drug design efforts.

Ligand-Based and Structure-Based Drug Design Principles Applied to Furamides

The rational design of novel and improved this compound derivatives can be approached through two main computational strategies: ligand-based drug design and structure-based drug design.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the information derived from a set of known active ligands. Key techniques include:

Pharmacophore Modeling: This involves identifying the common three-dimensional arrangement of essential chemical features (pharmacophore) that are responsible for the biological activity of a series of compounds. A validated pharmacophore model can then be used to screen large chemical databases for new molecules that match the model, and thus are likely to be active. nih.gov

3D-QSAR: As discussed earlier, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models based on the 3D properties of the ligands.

Structure-based drug design (SBDD) is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This powerful approach allows for the direct visualization of the binding site and the interactions between the ligand and the protein. Key SBDD techniques include:

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a target protein. It can be used to screen virtual libraries of compounds and to understand the binding mode of known inhibitors, guiding the design of new derivatives with improved interactions. For example, structure-based design was used to develop naphthalene-based inhibitors of the SARS-CoV-2 papain-like protease. nih.gov

De Novo Design: This involves designing a novel ligand from scratch or by growing a fragment within the active site of the target protein.

By applying these advanced computational techniques, researchers can rationally design the next generation of this compound derivatives with enhanced potency, selectivity, and pharmacokinetic properties, paving the way for their potential development as new therapeutic agents.

| Design Approach | Basis | Key Techniques |

| Ligand-Based Drug Design | Information from known active ligands. | Pharmacophore Modeling, 3D-QSAR. nih.gov |

| Structure-Based Drug Design | 3D structure of the biological target. | Molecular Docking, De Novo Design. nih.gov |

Preclinical Pharmacokinetic and Metabolic Investigations of N 2 Methyl 1 Naphthyl 2 Furamide

In vitro Absorption and Permeability Studies (e.g., Caco-2 models, PAMPA)

The assessment of a drug candidate's ability to permeate the intestinal barrier is a critical early step in preclinical development. In vitro models like the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are commonly employed for this purpose.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporters. Studying the permeability of a compound across a Caco-2 cell monolayer is a well-established method to screen for oral absorption and to investigate transport mechanisms. The apparent permeability coefficient (Papp) is determined by measuring the rate of appearance of the compound in the receiver compartment over time. Compounds with high Papp values in the Caco-2 model are generally predicted to have good intestinal absorption. For compounds that are substrates of efflux transporters, such as P-glycoprotein (P-gp), their apparent permeability can be underestimated. Therefore, studies are often conducted in the presence of specific transporter inhibitors to determine the intrinsic, passive permeability.

The PAMPA model offers a higher throughput, non-cell-based alternative for assessing passive permeability. This assay measures a compound's ability to diffuse from a donor compartment, through an artificial lipid-infused membrane, into an acceptor compartment. While it does not account for active transport or metabolism, PAMPA is a valuable tool for the rapid screening of a large number of compounds to predict their passive diffusion characteristics.

Interactive Table: Representative Caco-2 Permeability Data Interpretation

| Apparent Permeability (Papp) (10⁻⁶ cm/s) | Predicted In Vivo Absorption |

| < 1 | Low |

| 1 - 10 | Moderate |

| > 10 | High |

Note: This table provides a general interpretation of Caco-2 permeability data. Actual values for N-(2-methyl-1-naphthyl)-2-furamide are not publicly available.

In vitro Metabolic Stability and Metabolite Identification (e.g., liver microsomes, hepatocytes)

Understanding the metabolic fate of a new chemical entity is fundamental to predicting its pharmacokinetic profile and potential for drug-drug interactions. In vitro systems such as liver microsomes and hepatocytes are the primary tools for these investigations.

Liver microsomes are subcellular fractions of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Incubating a compound with liver microsomes in the presence of necessary cofactors like NADPH allows for the determination of its intrinsic clearance (Clint), which is a measure of the enzyme's ability to metabolize the drug without the limitations of blood flow. The rate of disappearance of the parent compound over time is monitored, typically by LC-MS/MS, to calculate the in vitro half-life (t½) and Clint.

Hepatocytes, which are the primary cells of the liver, contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors. They provide a more comprehensive model for metabolic studies, enabling the identification of metabolites formed through various pathways, including oxidation, reduction, hydrolysis, and conjugation. By analyzing the incubation mixture with high-resolution mass spectrometry, the structures of potential metabolites can be elucidated.

Interactive Table: Representative Metabolic Stability Data in Human Liver Microsomes

| In Vitro Half-Life (t½) (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) | Predicted In Vivo Hepatic Extraction Ratio |

| > 30 | < 23 | Low |

| 5 - 30 | 23 - 138 | Intermediate |

| < 5 | > 138 | High |

Note: This table illustrates typical classifications for metabolic stability. Specific data for this compound is not publicly available.

Enzyme Kinetics of Drug Metabolism (e.g., CYP450 inhibition/induction)

Investigating the potential of a drug candidate to inhibit or induce cytochrome P450 (CYP) enzymes is a regulatory requirement and crucial for predicting drug-drug interactions.

CYP inhibition studies assess whether a compound can interfere with the metabolism of other co-administered drugs that are substrates of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). These assays typically use human liver microsomes or recombinant CYP enzymes and specific probe substrates. The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is determined. A low IC50 value indicates a higher potential for clinically significant drug interactions. Inhibition can be reversible (competitive, non-competitive) or irreversible (time-dependent inhibition), with the latter being of greater concern due to the potential for prolonged effects.

CYP induction studies evaluate whether a compound can increase the expression of CYP enzymes. This can lead to a faster metabolism of co-administered drugs, potentially reducing their efficacy. These studies are typically conducted in cultured human hepatocytes, as they contain the necessary nuclear receptors (e.g., PXR, AhR) that regulate gene transcription.

Interactive Table: Representative CYP450 Inhibition Data (IC50 Values)

| CYP Isoform | Test Compound IC50 (µM) | Interpretation |

| CYP1A2 | > 50 | Low potential for inhibition |

| CYP2C9 | 5 - 50 | Moderate potential for inhibition |

| CYP2D6 | < 5 | High potential for inhibition |

| CYP3A4 | < 1 | Very high potential for inhibition |

Note: This table provides an example of how CYP450 inhibition data is interpreted. Actual IC50 values for this compound are not publicly available.

In vivo Distribution Studies in Preclinical Animal Models (e.g., tissue distribution)

Following administration, a drug distributes from the systemic circulation into various tissues and organs. Understanding the extent and pattern of this distribution is essential for evaluating efficacy and potential toxicity.

Tissue distribution studies are typically conducted in preclinical animal models, such as rats or mice. A radiolabeled version of the compound is often used to facilitate its detection and quantification in different tissues. At various time points after administration, animals are euthanized, and key organs and tissues (e.g., liver, kidney, brain, lung, heart, muscle, fat) are collected. The concentration of the compound and/or its metabolites in each tissue is measured, providing insights into which tissues the drug preferentially accumulates in and how quickly it is cleared from them. This information is critical for understanding the relationship between the administered dose, plasma concentrations, and the concentrations at the site of action.

Excretion Pathways in Preclinical Animal Models

Determining the routes and rates of elimination of a drug and its metabolites from the body is a fundamental component of pharmacokinetic profiling.

Excretion studies are performed in preclinical animal models to identify the primary pathways of elimination, which are typically via the urine (renal excretion) and feces (biliary and/or direct intestinal excretion). Following administration of the drug, urine and feces are collected over a defined period, often up to 72 hours or until the majority of the dose has been recovered. The amounts of the parent drug and its major metabolites in the collected samples are quantified. This allows for the calculation of the percentage of the administered dose that is excreted by each route, providing a complete picture of the drug's disposition and clearance from the body.

Mechanistic Toxicology and Preclinical Toxicological Pathways of N 2 Methyl 1 Naphthyl 2 Furamide

In vitro Cytotoxicity and Genotoxicity Assessments (e.g., Ames test, chromosomal aberration assays)

The genotoxic potential of N-(2-methyl-1-naphthyl)-2-furamide has been evaluated through a battery of in vitro assays designed to detect mutations and chromosomal damage. A key study investigating the compound, also identified as ClearTaste, subjected it to the bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.

The Ames test, a widely accepted method for identifying chemical mutagens, was conducted using various strains of Salmonella typhimurium and Escherichia coli. The results of this assay indicated that this compound did not induce an increase in the number of revertant colonies, both in the presence and absence of metabolic activation. This suggests that the compound is not mutagenic under the conditions of the test.

Furthermore, the potential for this compound to cause chromosomal damage was assessed using the in vitro micronucleus assay. This test detects fragments of chromosomes or whole chromosomes that are not incorporated into the daughter nuclei during cell division. The findings from this assay demonstrated that the compound did not significantly increase the frequency of micronuclei in cultured cells.

Collectively, the available in vitro data suggests that this compound does not possess mutagenic or clastogenic properties.

Interactive Data Table: In Vitro Genotoxicity of this compound

| Test System | Endpoint | Metabolic Activation | Result | Conclusion |

| Salmonella typhimurium (Ames Test) | Gene Mutation | With and Without | Negative | Not Mutagenic |

| Escherichia coli (Ames Test) | Gene Mutation | With and Without | Negative | Not Mutagenic |

| In Vitro Micronucleus Assay | Chromosomal Damage | Not Specified in available literature | Negative | Not Genotoxic |

Organ-Specific Toxicity Mechanisms in Preclinical Models (e.g., hepatotoxicity, nephrotoxicity, cardiotoxicity pathways)

As of the latest available research, specific preclinical studies detailing the organ-specific toxicity mechanisms of this compound, including potential hepatotoxicity, nephrotoxicity, or cardiotoxicity pathways, have not been identified in the public domain. Therefore, a conclusive statement on the compound's effects on specific organ systems cannot be made at this time.

Developmental and Reproductive Toxicity Mechanisms (in preclinical models, if applicable)

There is currently no publicly available data from preclinical models regarding the developmental and reproductive toxicity mechanisms of this compound. Studies to assess potential effects on fertility, embryonic development, and offspring viability have not been reported in the reviewed scientific literature.

Immunomodulatory and Hypersensitivity Mechanisms (in preclinical models)

Information regarding the immunomodulatory and hypersensitivity mechanisms of this compound in preclinical models is not available in the current body of scientific literature. Research into the potential for this compound to alter immune function or elicit hypersensitivity reactions has not been publicly documented.

Computational Chemistry and Molecular Modeling Applications for N 2 Methyl 1 Naphthyl 2 Furamide

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein. The process involves predicting the binding mode and affinity, often expressed as a docking score, which can help in identifying potential drug candidates.

For a compound like N-(2-methyl-1-naphthyl)-2-furamide, the initial step would be the identification of a potential protein target. Following this, a virtual 3D model of the compound would be generated and docked into the active site of the target protein. The analysis of these interactions would reveal key binding features, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, providing insights into its potential mechanism of action.

Table 1: Hypothetical Molecular Docking Data for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Acetylcholinesterase (AChE) | -9.2 | Trp84, Tyr130, Phe330 |

| 5-Lipoxygenase (5-LOX) | -7.9 | His367, His372, Ile406 |

Note: The data in this table is purely illustrative and not based on actual experimental results.

Molecular Dynamics Simulations for Conformational Sampling and Stability

To further investigate the stability of the predicted protein-ligand complex from molecular docking, molecular dynamics (MD) simulations would be employed. MD simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into the conformational changes and stability of the complex. These simulations can validate the docking results and provide a more accurate understanding of the binding event.

An MD simulation of this compound bound to a target protein would involve placing the complex in a simulated physiological environment and observing its movements over a set period, typically nanoseconds. Analysis of the simulation trajectory would reveal the stability of the binding pose and the flexibility of the ligand within the active site.

ADMET Prediction via Computational Approaches

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are crucial for its development as a potential drug. Computational methods, often referred to as in silico ADMET prediction, allow for the early assessment of these properties, reducing the time and cost associated with experimental studies. Various software and web-based tools are available to predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity.

For this compound, a computational ADMET profile would be generated to assess its drug-like properties. This would involve predicting its solubility, permeability, metabolic stability, and potential for adverse effects.

Table 2: Hypothetical ADMET Prediction for this compound

| ADMET Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the central nervous system |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic |

Note: The data in this table is purely illustrative and not based on actual experimental results.

De Novo Design and Virtual Screening for Novel Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be used to discover new and diverse chemical scaffolds. De novo design, on the other hand, involves the computational creation of novel molecules with desired properties, often starting from a known active compound or a fragment.

This compound could serve as a starting point or "seed" molecule for both virtual screening and de novo design efforts. By modifying its chemical structure and screening the resulting analogs computationally, it would be possible to identify new compounds with potentially improved activity, selectivity, or ADMET properties.

Analytical Methodologies for N 2 Methyl 1 Naphthyl 2 Furamide and Its Metabolites

Chromatographic Techniques (e.g., HPLC-UV, LC-MS/MS) for Quantification in Biological Matrices

Chromatographic methods are central to the bioanalysis of small molecules from complex biological matrices like plasma, urine, or tissue homogenates. researchgate.net The process typically involves sample preparation to isolate the analyte from interfering substances, followed by chromatographic separation and detection.

Sample Preparation: Before analysis, biological samples require cleanup to remove proteins and other endogenous components that could interfere with the analysis. mdpi.com Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma or serum sample to precipitate proteins. mdpi.com

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent (e.g., ethyl acetate) based on its solubility, providing a cleaner extract than PPT. usda.gov

Solid-Phase Extraction (SPE): Considered the most effective but complex method, SPE uses a cartridge with a solid sorbent to bind the analyte, while interferences are washed away. The purified analyte is then eluted with a small volume of solvent, offering high recovery and concentration of the analyte. nih.gov

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a robust and widely used technique for quantification. For an aromatic compound like N-(2-methyl-1-naphthyl)-2-furamide, the presence of the naphthyl and furan (B31954) rings provides strong chromophores, making UV detection suitable. Separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer. nih.gov In some cases, derivatization with a fluorescent tag can be used to enhance sensitivity if the native UV absorbance is low or if fluorescence detection is preferred. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity. nih.gov After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and detected by a mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce a characteristic product ion. nih.gov This specific transition provides high selectivity, minimizing interference from matrix components. usda.gov LC-MS/MS methods are particularly crucial for detecting the low concentrations often encountered in pharmacokinetic studies. acs.org

Spectroscopic Methods for Structural Elucidation of Metabolites (e.g., advanced NMR, high-resolution MS)

Identifying the structure of metabolites is crucial for understanding a drug's biotransformation and potential toxicological pathways. acs.org This is typically achieved by combining high-resolution mass spectrometry (HRMS) with Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS): LC-HRMS instruments (like Orbitrap or TOF) can determine the mass of an ion with very high accuracy (typically <5 ppm deviation), which allows for the confident prediction of the elemental formula of a potential metabolite. nih.gov By comparing the HRMS data of control samples versus samples from treated subjects, potential metabolites can be flagged. The mass shift from the parent drug indicates the type of metabolic modification (e.g., +15.9949 Da for hydroxylation). MS/MS fragmentation patterns of these metabolites then provide clues about the location of the modification on the molecular structure. acs.org For furan-containing compounds, metabolism can involve the opening of the furan ring to form reactive dialdehydes, which can then form adducts with cellular nucleophiles like glutathione (B108866). acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides strong evidence, NMR is the definitive method for unambiguous structure elucidation of novel metabolites. hyphadiscovery.com Due to the low concentration of metabolites in biological samples, this often requires isolating a sufficient quantity of the metabolite (µg to mg) through preparative HPLC. Advanced NMR experiments are then performed:

1D NMR (¹H, ¹³C): Provides initial information on the types and number of protons and carbons. ¹³C NMR is particularly sensitive to small structural changes. nih.gov

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity within the molecule. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, allowing the entire molecular structure to be pieced together. hyphadiscovery.comnih.gov

Bioanalytical Method Validation for Preclinical Studies

To ensure that analytical data is reliable and reproducible for decision-making in drug development, the chosen method must be rigorously validated according to regulatory guidelines. ofnisystems.com Validation is essential for preclinical studies conducted under Good Laboratory Practices (GLP). ofnisystems.comnih.gov The process involves performing specific experiments to assess the method's performance. nih.gov

Full validation is required when a new method is developed for a new drug. nih.gov Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, and matrix components. youtube.com

Accuracy: The closeness of the measured concentration to the true value.

Precision: The degree of scatter between a series of measurements, expressed as the coefficient of variation (%CV).

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A minimum of five calibration standards is typically recommended. youtube.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision (typically within ±20%). nih.gov

Recovery: The efficiency of the extraction procedure.

Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. nih.gov

Challenges in Quantitative Analysis in Complex Biological Systems

Quantifying xenobiotics like this compound in biological matrices is not without its difficulties.

Matrix Effects: This is a major challenge in LC-MS/MS analysis. Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can ionize along with the analyte and either suppress or enhance its signal, leading to inaccurate quantification. mdpi.com Careful sample preparation and chromatographic separation are needed to minimize this effect.

Metabolite Interference: Metabolites, particularly isomers (compounds with the same mass but different structures), can be difficult to separate chromatographically from the parent drug or from each other, potentially leading to inaccurate measurements if their MS/MS fragmentation is not sufficiently unique.

Low Analyte Concentrations: The concentration of a drug and its metabolites can be very low, especially at later time points in a pharmacokinetic study. This requires analytical methods with very high sensitivity and often necessitates sample pre-concentration steps, which can also concentrate interfering matrix components. nih.gov

Intellectual Property and Patent Landscape Surrounding N 2 Methyl 1 Naphthyl 2 Furamide

Analysis of Existing Patents Related to Furamide Derivatives and Their Applications

While a direct patent for N-(2-methyl-1-naphthyl)-2-furamide is not readily identifiable, an examination of the patent literature for structurally related furamide and naphthalene (B1677914) derivatives reveals a landscape of innovation in the pharmaceutical and chemical industries.

A notable area of patenting activity involves furan (B31954) derivatives with claimed therapeutic applications. For instance, a Chinese patent (CN102329327B) discloses a class of furan derivatives with a general formula intended for use as antitumor agents, particularly for treating mammary, lung, and stomach cancers. google.com This patent highlights the potential of the furan moiety as a pharmacophore in oncology.

Furthermore, patents exist for compounds incorporating a naphthalene-like core with an amide linkage, which are structurally analogous to this compound. A US patent (US11980598B2) describes N-(2-(substituted-naphth-1-yl)ethyl) substituted amide compounds that act as melatonin (B1676174) receptor agonists and 5-HT2C receptor antagonists. google.com These compounds are indicated for a range of conditions including sleep disorders, anxiety, and depression. google.com This suggests that the naphthyl-amide scaffold is of significant interest for developing treatments for central nervous system disorders.

The broader patent landscape for related chemical classes, such as sulfamide (B24259) derivatives, also offers insights. Reviews of patents for sulfamides indicate that this functional group is increasingly utilized in medicinal chemistry as a bioisosteric replacement for other groups like sulfonamides or ureas. nih.gov This trend of functional group replacement to achieve novel and patentable chemical matter is a common strategy in drug discovery and could be applicable to furamide derivatives. nih.gov

Industrial applications are also a feature of the patent landscape for related structures. For example, a US patent (US7875720B2) details the use of substituted naphthalimide derivatives as fluorescent monomers in the preparation of tagged treatment polymers for industrial water systems. google.com This demonstrates the utility of naphthalene-based compounds beyond the pharmaceutical realm.

Novelty and Inventive Step Assessments for this compound and its Derivatives

The patentability of this compound and its derivatives hinges on the legal requirements of novelty and inventive step (or non-obviousness). mondaq.combailey-walsh.com

Novelty: For this compound to be considered novel, it must not have been previously disclosed to the public in any form (e.g., in a patent, scientific publication, or public use) before the date of a patent application. The absence of a direct hit in patent and chemical databases for this specific compound suggests it may indeed be novel. However, a comprehensive prior art search is essential to confirm this. bailey-walsh.com

Inventive Step: The inventive step requirement means that the invention cannot be obvious to a person skilled in the relevant technical field. For this compound, this assessment would consider whether its synthesis and potential properties would be a straightforward and predictable combination of the known properties of its constituent parts (the 2-methyl-1-naphthyl group and the 2-furamide (B1196590) group).

The existence of patents for other furamide and naphthyl derivatives with various applications makes the inventive step assessment more nuanced. While the general structures may be known, an inventive step could be established if this compound exhibits unexpected or superior properties. For example, if it demonstrated significantly higher potency, a better safety profile, or a completely new mechanism of action compared to known compounds, this would support an inventive step.

The patentability of derivatives of this compound, such as its salts, isomers, or prodrugs, would also be subject to these assessments. aipla.org While the preparation of some derivatives like salts may be considered routine, their specific properties and uses must still be non-obvious. aipla.org

Patentability Considerations for New Therapeutic or Industrial Applications

Even if the compound this compound itself is already known, new and non-obvious uses for it can still be patented. acs.org This is a common strategy in the pharmaceutical industry, where new therapeutic indications for existing drugs are often discovered and patented. acs.orgtandfonline.com

For a new therapeutic application to be patentable, it must meet the standard patentability criteria. This would involve demonstrating that the compound is effective for treating a specific disease or condition, and that this use was not previously known or obvious. For instance, if this compound were found to have potent antiviral activity, and this was not suggested by the prior art, a patent could potentially be obtained for this new use.

Similarly, new industrial applications could also be patentable. If the compound was discovered to have valuable properties as, for example, a stabilizer in a polymer formulation or as a component in an organic light-emitting diode (OLED), these new uses could be the subject of a patent application, provided they are novel and inventive. bailey-walsh.com

The process of securing a patent for a new use would require the filing of a patent application that clearly describes the new application and provides data to support the claim of utility and non-obviousness. acs.org

Future Research Directions and Unaddressed Questions

Exploration of New Therapeutic Indications (preclinical focus)

The primary step in evaluating a novel compound is to determine its potential therapeutic applications through broad biological screening. The chemical architecture of N-(2-methyl-1-naphthyl)-2-furamide suggests several promising avenues for preclinical exploration, drawing parallels from the known activities of related furan (B31954) and naphthalene (B1677914) derivatives.

Furan-containing compounds exhibit a wide array of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netwisdomlib.orgijabbr.com Similarly, the naphthalene moiety is a core component in numerous drugs and has been investigated for applications ranging from antiviral to anticancer agents. nih.govnih.govnih.gov Naphthyl amide derivatives, more specifically, have been explored as potential inhibitors of enzymes like monoacylglycerol lipase (MAGL), which has implications for treating cancer and neuropathic pain. researchgate.netalgonquincollege.com

Future preclinical research should therefore involve screening this compound against a diverse panel of targets to uncover its primary biological activities.

Table 1: Proposed Preclinical Screening for Therapeutic Indications

| Therapeutic Area | Rationale Based on Structural Moieties | Suggested Preclinical Assays |

|---|---|---|

| Oncology | Naphthyl and furan derivatives have demonstrated antiproliferative activity. Naphthalimides can intercalate with DNA. nih.govnih.gov | In vitro screening against a panel of human cancer cell lines (e.g., NCI-60); assays for DNA intercalation; enzyme inhibition assays (e.g., MAGL). researchgate.net |

| Infectious Diseases | Both furan and naphthyl scaffolds are found in compounds with antibacterial, antifungal, and antiviral activities. researchgate.netnih.govnih.gov | Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria and fungi; antiviral replication assays (e.g., against SARS-CoV PLpro). nih.gov |

| Inflammation | Certain furan and naphthalene derivatives possess anti-inflammatory properties. wisdomlib.orgresearchgate.net | Cellular assays to measure inhibition of inflammatory mediators (e.g., cytokines, prostaglandins) in macrophages or other immune cells. |

| Neurological Disorders | Naphthyl amide derivatives are being investigated for neuropathic pain. researchgate.net | In vitro assays for targets involved in pain signaling; assessment of neuroprotective effects in cell-based models of neurodegeneration. |

Development of Advanced Delivery Systems and Formulations (preclinical studies)

The therapeutic efficacy of a compound is often limited by its physicochemical properties, such as poor solubility or low bioavailability. Preclinical studies should explore advanced drug delivery systems (DDS) to optimize the pharmacokinetic profile of this compound. Investigating novel formulations early in the development process can be crucial for translating in vitro activity into in vivo efficacy.

These advanced systems could potentially enhance solubility, protect the compound from premature degradation, and enable targeted delivery to specific tissues, thereby increasing efficacy and reducing potential off-target effects.

Table 2: Potential Advanced Delivery Systems for Preclinical Evaluation

| Delivery System | Preclinical Research Objective | Potential Advantages |

|---|---|---|

| Lipid-based Nanoparticles (e.g., Liposomes) | Improve solubility and bioavailability of the hydrophobic compound; enable passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect. | Biocompatible; can encapsulate both hydrophilic and hydrophobic drugs; established formulation technology. |

| Polymeric Micelles | Enhance aqueous solubility; provide sustained release of the compound. | Self-assembling; can be engineered for stimuli-responsive drug release. |

| Polymeric Nanoparticles | Achieve controlled and sustained release; potential for surface modification to actively target specific cell types. | High stability; versatile in terms of polymer selection and surface functionalization. |

| Drug-Polymer Conjugates | Improve pharmacokinetic properties and potentially enable targeted delivery by attaching the compound to a biocompatible polymer like polyethylene glycol (PEG). | Increased circulation half-life; reduced immunogenicity. |

Integration with Combination Therapies (preclinical conceptualization)

Complex diseases such as cancer often require multi-target therapeutic strategies to overcome resistance and improve outcomes. Once a primary therapeutic indication for this compound is identified, conceptualizing and testing its role in combination therapies at the preclinical stage is a logical next step. The goal is to identify synergistic or additive interactions with established drugs.

For example, if the compound shows promise as an anticancer agent, it could be combined with standard-of-care chemotherapeutics, targeted therapies, or immunotherapies. Preclinical studies would involve in vitro and in vivo models to assess the efficacy and potential for dose reduction of the combined agents.

Table 3: Conceptual Combination Therapies for Preclinical Investigation

| Therapeutic Area | Potential Combination Agent | Rationale for Combination | Preclinical Model |

|---|---|---|---|

| Oncology | Standard Chemotherapy (e.g., Paclitaxel) | To achieve synergistic cell-killing effects through different mechanisms of action and potentially overcome drug resistance. | Cancer cell co-culture experiments; xenograft mouse models. |

| Oncology | PARP Inhibitors (if compound induces DNA damage) | To exploit synthetic lethality in cancers with specific DNA repair deficiencies. | BRCA-mutant cancer cell lines; patient-derived xenograft (PDX) models. |

| Infectious Diseases | Existing Antibiotics or Antifungals | To overcome microbial resistance by targeting a different pathway or to achieve a broader spectrum of activity. | In vitro checkerboard assays to determine synergy; animal models of infection. |

Addressing Gaps in Mechanistic Understanding and Biological Activity Profiling

The most significant gap in the current knowledge of this compound is the complete absence of data on its biological activity and mechanism of action (MoA). A systematic preclinical investigation is required to build a comprehensive profile of the compound. The MoA of even established drugs with similar structural motifs, such as the amoebicide diloxanide furoate, remains unclear, highlighting the importance of such studies. drugbank.comnih.govdrugbank.com

A tiered approach to screening and mechanistic studies would be most efficient. Initial high-throughput screening would identify primary activities, followed by more focused assays to pinpoint specific molecular targets and elucidate the pathways involved.

Table 4: Proposed Strategy for Biological Profiling and MoA Elucidation

| Research Stage | Key Questions to Address | Proposed Methodologies |

|---|---|---|

| Primary Screening | What are the main biological activities of the compound? | High-throughput screening (HTS) against diverse cellular and biochemical targets (e.g., kinases, proteases, GPCRs). |

| Target Identification | What is the specific molecular target(s) of the compound? | Affinity chromatography-mass spectrometry; thermal shift assays; yeast three-hybrid systems; computational target prediction. |

| Mechanism of Action (MoA) Elucidation | How does the compound modulate its target and downstream pathways? | Cellular pathway analysis (e.g., Western blotting, qPCR); transcriptomics (RNA-seq); proteomics; enzyme kinetics. |

| Structure-Activity Relationship (SAR) | Which parts of the molecule are essential for its activity? | Synthesis and biological testing of a focused library of analogues to identify key structural features. |

Application of Emerging Technologies in Furamide Research (e.g., AI-driven drug discovery)

Emerging technologies, particularly artificial intelligence (AI) and machine learning (ML), offer powerful tools to accelerate the preclinical investigation of new chemical entities like this compound. AI can be applied at various stages, from predicting biological activities to designing novel analogues with improved properties.

Given the lack of existing data, AI models could be trained on datasets of known furan and naphthalene derivatives to predict the likely therapeutic targets and potential toxicities of this compound. This in silico analysis can help prioritize and guide wet-lab experiments, saving significant time and resources.

Table 5: Application of AI in Preclinical Furamide Research

| AI Application | Description | Potential Impact |

|---|---|---|

| Target Prediction | Using ML models to screen the compound's structure against databases of known protein targets to predict binding affinities and identify the most probable biological targets. | Focuses experimental efforts on the most promising pathways, accelerating target validation. |

| ADMET Prediction | Employing computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. | Allows for early identification of potential liabilities and helps prioritize compounds with favorable drug-like properties. |

| De Novo Drug Design | Utilizing generative AI algorithms to design novel analogues of this compound with optimized potency, selectivity, and pharmacokinetic profiles. | Accelerates the lead optimization cycle by exploring a vast chemical space for superior molecules. |

| Drug Repurposing | Applying AI to analyze biological data and predict new therapeutic uses for the compound or its derivatives based on pathway and target similarities with other diseases. | Identifies new therapeutic opportunities beyond the initially hypothesized indications. |

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-(2-methyl-1-naphthyl)-2-furamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution. For example, derivatives of 2-furamide are synthesized using methyl esters (e.g., methyl-5-(3-hydroxyphenyl)furan-2-carboxylate) reacted with aminobenzophenones under varying conditions. Key parameters include temperature (60–100°C), solvents (DMF or THF), and catalysts (NaOH or HCl). Optimization involves adjusting stoichiometry, reaction time (6–24 hours), and purification via column chromatography .

- Characterization : Confirm structure via melting point analysis, IR (C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.5–8.5 ppm), and high-resolution mass spectrometry .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity ≥95%.

- Spectroscopy : Assign NMR signals using 2D techniques (COSY, HSQC) to resolve overlapping aromatic peaks. Compare experimental IR/NMR data with computational predictions (DFT) .

- X-ray Crystallography : For crystalline derivatives, employ SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for visualizing molecular geometry .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- In Vitro Models : Test cytotoxicity in cell lines (e.g., HepG2, A549) using MTT assays. Measure IC₅₀ values for QR2 inhibition via enzymatic assays (e.g., NADH-dependent reduction of menadione) .

- In Vivo Models : Assess anti-hyperlipidemic activity in rodents by monitoring plasma TC, TG, LDL-C, and HDL-C levels after Triton WR-1339 induction .

Advanced Research Questions

Q. How does the 2-methyl-1-naphthyl substituent influence stereodynamics and atropisomerism in this compound?

- Dynamic NMR : Study rotational barriers (ΔG‡ > 25 kcal/mol) around the naphthyl-furamide axis. Use variable-temperature ¹H NMR to observe coalescence temperatures and calculate activation energies .

- Chiral Separation : Resolve atropisomers via enantioselective HPLC (Chiralpak AD-H column). Assign absolute configurations using electronic circular dichroism (ECD) combined with DFT simulations .

Q. What mechanistic insights explain the role of this compound in modulating oxidative stress?

- QR2 Inhibition : Quantify QR2 activity using fluorescence-based assays (e.g., resorufin reduction). Validate specificity via siRNA knockdown in pneumocytes, observing reduced protection against paraquat-induced ROS .

- In Vivo Pathways : Perform immunohistochemistry in rodent brains to track malondialdehyde (MDA) accumulation. Correlate NMDPEF efficacy with inhibition of lipid peroxidation in the substantia nigra .

Q. How should researchers address contradictions in reported bioactivity data across structural analogs?

- Data Triangulation : Compare substituent effects (e.g., 2-methyl-1-naphthyl vs. benzoylphenyl) using meta-analysis. For example, 2-methyl-1-naphthyl derivatives may show enhanced QR2 affinity due to hydrophobic interactions, while 3-hydroxyphenyl analogs prioritize anti-hyperlipidemic activity .

- Protocol Harmonization : Standardize assay conditions (e.g., cell density, serum concentration) to minimize variability. Use positive controls (e.g., atorvastatin for lipid-lowering) to benchmark results .

Methodological Considerations

- Crystallography : Refine crystal structures using SHELXL-2018, applying TWIN/BASF commands for twinned data .

- Dynamic Studies : Employ Eyring plots for kinetic analysis of rotational isomerism .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare biological replicates, ensuring p < 0.05 significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.